

(Biphenyl-2-yloxy)-acetic Acid: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

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Abstract

(Biphenyl-2-yloxy)-acetic acid, also known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenylacetic acid. As an active metabolite of fenbufen, it is primarily used topically for the management of pain and inflammation associated with musculoskeletal disorders. The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of **(Biphenyl-2-yloxy)-acetic acid** in various solvents and under different stress conditions, critical parameters for formulation development, and ensuring product quality and shelf-life.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **(Biphenyl-2-yloxy)-acetic acid** is essential for interpreting its solubility and stability characteristics.

Property	Value	Reference
Chemical Name	(Biphenyl-2-yloxy)-acetic acid	N/A
Synonyms	Felbinac, 4-Biphenylacetic acid	N/A
CAS Number	5348-75-4	N/A
Molecular Formula	C ₁₄ H ₁₂ O ₃	N/A
Molecular Weight	228.24 g/mol	N/A
pKa	4.29 ± 0.10 (Predicted)	
Appearance	White to beige powder/solid	

Solubility Profile

The solubility of **(Biphenyl-2-yloxy)-acetic acid** is a critical determinant of its bioavailability and formulation design. The following sections summarize its solubility in various solvent systems.

Solubility in Organic Solvents

(Biphenyl-2-yloxy)-acetic acid exhibits varied solubility in common organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), with qualitative descriptions for other solvents.

Solvent	Solubility	Temperature (°C)	Reference
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Not Specified	[1]
Methanol	Soluble	Not Specified	[2]
Methanol	Slightly Soluble	Not Specified	[3]
Ethanol	Practically Insoluble	Not Specified	[2]
Acetone	Not Specified	Not Specified	N/A
Acetonitrile	Slightly Soluble	Not Specified	[3]

Note: The conflicting qualitative descriptions for methanol solubility ("soluble" vs. "slightly soluble") highlight the need for further quantitative studies.

Aqueous Solubility

The aqueous solubility of **(Biphenyl-2-yloxy)-acetic acid** is pH-dependent due to the presence of a carboxylic acid functional group. As a weak acid with a pKa of approximately 4.29, its solubility is expected to increase significantly at pH values above its pKa.

While a complete pH-solubility profile is not readily available in the public domain, it is described as "practically insoluble in water"[\[2\]](#). Formulation strategies often focus on increasing its aqueous dispersibility.

Stability Profile

Understanding the stability of **(Biphenyl-2-yloxy)-acetic acid** under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation pathways. Forced degradation studies are instrumental in developing stability-indicating analytical methods.

Forced Degradation Studies

A validated stability-indicating HPLC method has been developed to assess the stability of Felbinac under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress[\[4\]](#).

Stress Condition	Observation
Acid Hydrolysis	Decomposition observed
Alkaline Hydrolysis	Decomposition observed
Oxidative Stress	Decomposition observed
Thermal Stress	Decomposition observed
Photolysis	Information not available

Note: Specific quantitative data on the percentage of degradation under each condition and the identification of the resulting degradation products were not available in the reviewed literature.

Such studies, likely conducted by pharmaceutical manufacturers, are typically proprietary.

Potential Degradation Pathways

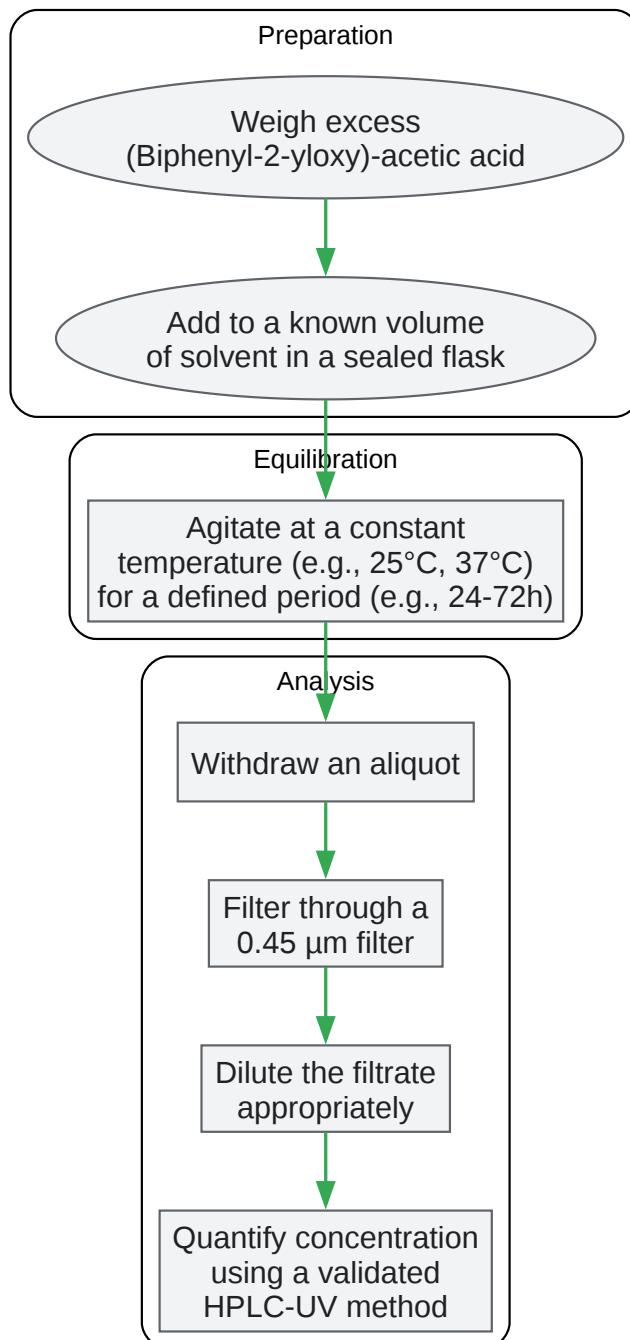
While specific degradation products for **(Biphenyl-2-yloxy)-acetic acid** under forced conditions are not detailed in the available literature, potential degradation pathways for similar NSAIDs containing a phenylacetic acid moiety, such as diclofenac, include decarboxylation, hydroxylation, and cleavage of the ether linkage under strenuous conditions. In formulated products, interactions with excipients can also lead to degradation. For instance, in the presence of L-menthol, an esterification reaction can occur, forming an L-menthol ester of felbinac^[5].

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of **(Biphenyl-2-yloxy)-acetic acid** can be determined using the conventional shake-flask method.

Workflow for Shake-Flask Solubility Determination

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Workflow for Shake-Flask Solubility Determination

Methodology:

- Add an excess amount of **(Biphenyl-2-yloxy)-acetic acid** to a known volume of the selected solvent in a sealed, screw-cap vial or flask.
- Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.
- Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **(Biphenyl-2-yloxy)-acetic acid** in the diluted filtrate using a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method

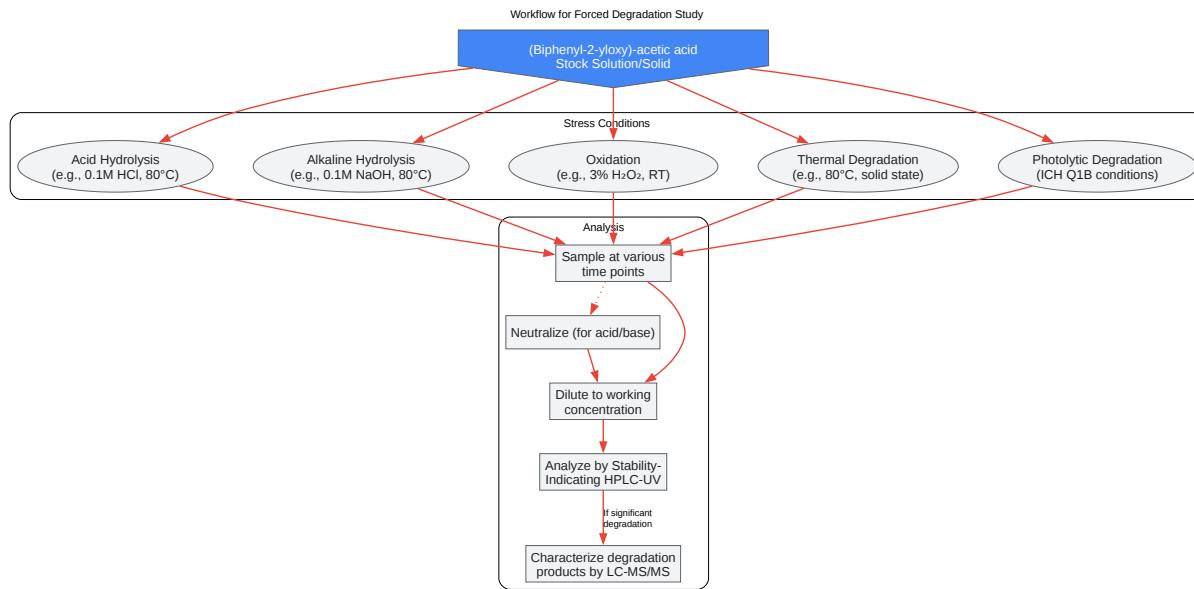
A reported stability-indicating HPLC method for the analysis of Felbinac and its degradation products is detailed below[4].

Chromatographic Conditions:

- Column: C18, 250 x 4.6 mm, 5 µm
- Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 273 nm
- Injection Volume: 20 µL
- Temperature: Ambient

Forced Degradation Study Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on **(Biphenyl-2-yloxy)-acetic acid**.



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Workflow for Forced Degradation Study

Methodology:

- Acid Hydrolysis: Dissolve **(Biphenyl-2-yloxy)-acetic acid** in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 80°C) for a specified duration. Withdraw samples at different time points, neutralize with a suitable base, and dilute for analysis.
- Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 80°C) for a defined period. Withdraw samples, neutralize with a suitable acid, and dilute for analysis.
- Oxidative Degradation: Treat a solution of **(Biphenyl-2-yloxy)-acetic acid** with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Protect the solution from light. Withdraw samples at various time intervals and dilute for analysis.

- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven for a specified period. Dissolve the stressed solid, dilute, and analyze.
- Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples after exposure.
- Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The peak purity of the parent drug should be assessed to ensure no co-eluting degradation products. For significant degradation products, LC-MS/MS can be employed for structural elucidation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of **(Biphenyl-2-yloxy)-acetic acid**. While qualitative data and established analytical methodologies provide a strong foundation, there is a clear need for more comprehensive quantitative data, particularly regarding its solubility in a wider range of pharmaceutically relevant solvents and a detailed pH-solubility profile. Furthermore, the identification and characterization of degradation products from forced degradation studies are essential for a complete stability profile. Such data are invaluable for the rational design of robust and effective formulations of **(Biphenyl-2-yloxy)-acetic acid**.

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